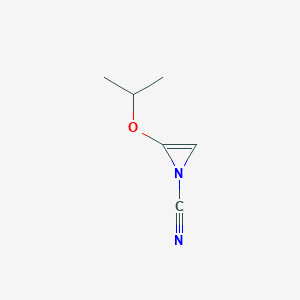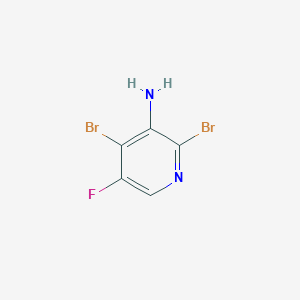
1-Acetyl-3-aminopyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-aminopyrrole is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, characterized by an acetyl group attached to the nitrogen atom and an amino group at the third position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-aminopyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-3-aminopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an ethyl group.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Ethyl derivatives of the compound.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
1-Acetyl-3-aminopyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-aminopyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, altering their activity and function .
Comparaison Avec Des Composés Similaires
3-Aminopyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
1-Acetyl-2-aminopyrrole: Similar structure but with the amino group at the second position, leading to different reactivity and applications.
1-Acetyl-4-aminopyrrole:
Uniqueness: 1-Acetyl-3-aminopyrrole is unique due to the specific positioning of the acetyl and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
1-(3-aminopyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5(9)8-3-2-6(7)4-8/h2-4H,7H2,1H3 |
Clé InChI |
TUVUBCNKTMXRIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


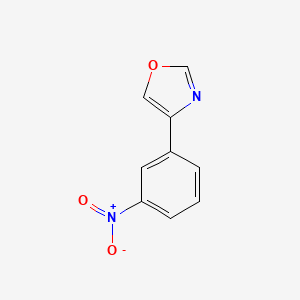


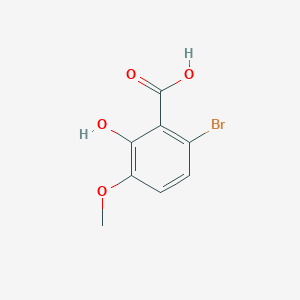
![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)
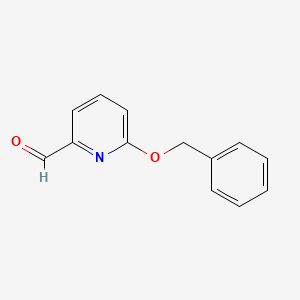
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)

